3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a benzonitrile group substituted with a 1,1-difluoro-2-hydroxyethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile typically involves the reaction of benzonitrile with a difluoroalkylating agent under controlled conditions. One common method includes the use of difluoroacetaldehyde as the difluoroalkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition to the benzonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1,1-difluoro-2-oxoethyl)benzonitrile.
Reduction: Formation of 3-(1,1-difluoro-2-hydroxyethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The difluoroalkyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,1-Difluoroethyl)benzonitrile
- 3-(1,1-Difluoro-2-methoxyethyl)benzonitrile
- 3-(1,1-Difluoro-2-chloroethyl)benzonitrile
Uniqueness
3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyl group and a difluoroalkyl group. This combination imparts distinct chemical properties, such as increased polarity and reactivity, which are not observed in similar compounds lacking these functional groups.
Eigenschaften
Molekularformel |
C9H7F2NO |
---|---|
Molekulargewicht |
183.15 g/mol |
IUPAC-Name |
3-(1,1-difluoro-2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H7F2NO/c10-9(11,6-13)8-3-1-2-7(4-8)5-12/h1-4,13H,6H2 |
InChI-Schlüssel |
GMPGCKZFJKZIDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(CO)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.